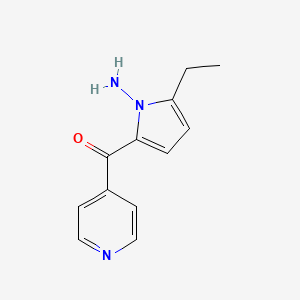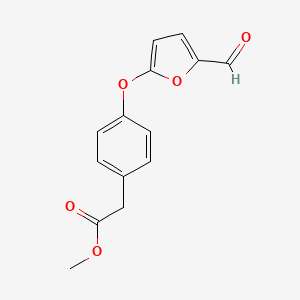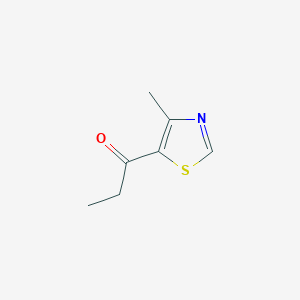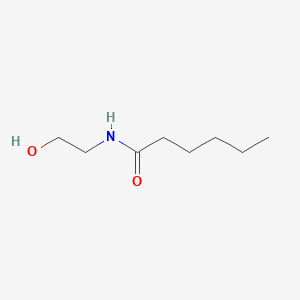
17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol is a synthetic steroidal compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an anilino-thiazolyl group attached to the androstane skeleton, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol typically involves multiple steps, starting from readily available steroid precursors such as androst-4-ene-3,17-dione. The key steps include:
Formation of the Thiazole Ring: This involves the reaction of a suitable thioamide with a haloketone to form the thiazole ring.
Attachment of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with the thiazole intermediate.
Reduction and Functionalization: The final steps involve the reduction of the keto groups and functionalization to introduce the hydroxyl groups at the 3-beta and 17-alpha positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
化学反応の分析
Types of Reactions
17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxyl groups or reduce double bonds within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a model compound in studying steroid chemistry.
Biology: The compound’s interactions with biological molecules make it useful in studying hormone-receptor interactions and enzyme mechanisms.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent or in hormone replacement therapy.
Industry: It can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular function.
類似化合物との比較
Similar Compounds
Androst-4-ene-3,17-dione: A precursor in the synthesis of various steroids.
4-Androstenediol: Known for its ability to convert to testosterone.
Testosterone: A primary male sex hormone with significant biological activity.
Uniqueness
17-beta-(2-Anilino-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol is unique due to the presence of the anilino-thiazolyl group, which imparts distinct chemical properties and potential biological activities not seen in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
96996-84-8 |
|---|---|
分子式 |
C28H36N2O2S |
分子量 |
464.7 g/mol |
IUPAC名 |
(3S,8R,9S,10R,13S,14S,17R)-17-(2-anilino-1,3-thiazol-4-yl)-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C28H36N2O2S/c1-26-13-10-20(31)16-18(26)8-9-21-22(26)11-14-27(2)23(21)12-15-28(27,32)24-17-33-25(30-24)29-19-6-4-3-5-7-19/h3-7,16-17,20-23,31-32H,8-15H2,1-2H3,(H,29,30)/t20-,21+,22-,23-,26-,27-,28-/m0/s1 |
InChIキー |
ZAVNZJZVTKGGII-RSFKWRCVSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC6=CC=CC=C6)O)C)O |
正規SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC6=CC=CC=C6)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)

